5-Amino-N-methyl-1-benzothiophene-2-carboxamide
Description
Chemical Identity and Nomenclature
This compound exists as an organic compound with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol. The compound is characterized by the presence of both an amino group and a carboxamide functional group attached to a benzothiophene backbone, which contributes significantly to its reactivity and biological properties. The International Union of Pure and Applied Chemistry systematic name reflects the precise structural arrangement, emphasizing the functional groups and their positions within the heterocyclic framework.
The structural representation of this compound can be expressed through its canonical Simplified Molecular Input Line Entry System notation as CNC(=O)C1=CC2=C(S1)C=CC(=C2)N, which provides insight into the connectivity of atoms within the molecule. The compound features a thiophene ring that contributes to its aromatic character while simultaneously enhancing potential biological activity through the incorporation of sulfur as a heteroatom. The presence of the benzene ring fused to the thiophene creates the characteristic benzothiophene core structure that serves as the foundation for this molecular architecture.
The nomenclature system employed for this compound follows established conventions for heterocyclic chemistry, where the benzothiophene core is designated as the primary structural element. The amino substituent at position 5 and the N-methyl carboxamide group at position 2 are clearly identified through systematic naming protocols that ensure unambiguous chemical communication. This naming approach reflects the broader organizational principles used throughout heterocyclic chemistry to maintain consistency and clarity in molecular identification.
| Chemical Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂OS | |
| Molecular Weight | 206.27 g/mol | |
| Chemical Abstracts Service Number | 1160264-01-6 | |
| International Chemical Identifier Key | FHARQFBENYPJGX-UHFFFAOYSA-N | |
| Canonical Simplified Molecular Input Line Entry System | CNC(=O)C1=CC2=C(S1)C=CC(=C2)N |
The compound belongs to the classification of benzothiophene derivatives, which are recognized for their diverse pharmacological activities and structural applications in medicinal chemistry. The specific substitution pattern of this molecule, featuring both electron-donating amino groups and electron-withdrawing carboxamide functionality, creates a unique electronic environment that influences both chemical reactivity and potential biological interactions. This electronic configuration represents a deliberate design strategy commonly employed in contemporary heterocyclic chemistry to optimize molecular properties for specific applications.
Historical Development in Heterocyclic Chemistry
The historical development of benzothiophene chemistry traces its origins to the broader evolution of heterocyclic compound research, which began with fundamental discoveries in the late nineteenth century. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This discovery marked the beginning of systematic investigations into sulfur-containing heterocyclic compounds and laid the foundation for the eventual development of more complex benzothiophene derivatives.
The progression from simple thiophene to complex benzothiophene derivatives represents decades of advancement in both synthetic methodology and theoretical understanding of heterocyclic systems. Benzothiophene, as a heterocyclic aromatic compound containing sulfur as a heteroatom in a five-membered ring fused with benzene, emerged as a significant target for medicinal chemistry due to its demonstrated pharmacological properties and structural versatility. The recognition that benzothiophene derivatives could serve as effective scaffolds for drug development led to intensive research efforts focused on creating diverse substitution patterns and functional group combinations.
The development of synthetic approaches to benzothiophene derivatives has evolved significantly since the early days of heterocyclic chemistry. Modern synthesis strategies employ multiple methodologies, including coupling and cyclization reactions, to create benzothiophene frameworks with precise substitution patterns. These synthetic advances have enabled chemists to access increasingly complex molecules like this compound, which would have been difficult or impossible to prepare using earlier methodological approaches.
| Historical Period | Key Development | Impact on Benzothiophene Chemistry |
|---|---|---|
| 1882 | Discovery of thiophene by Viktor Meyer | Foundation for sulfur heterocycle research |
| Early 1900s | Development of basic heterocyclic synthesis | Establishment of thiophene chemistry principles |
| Mid-1900s | Recognition of biological activity in benzothiophenes | Expansion into medicinal chemistry applications |
| Late 1900s-Present | Advanced synthetic methodologies | Access to complex substituted derivatives |
The historical context of this compound reflects the culmination of over a century of heterocyclic chemistry development. The compound represents the integration of fundamental discoveries about thiophene chemistry with sophisticated modern synthetic techniques that allow for precise control over molecular architecture. The ability to introduce both amino and carboxamide functional groups at specific positions within the benzothiophene framework demonstrates the remarkable progress achieved in heterocyclic synthesis methodology.
Contemporary research in benzothiophene chemistry continues to build upon these historical foundations, with scientists developing increasingly sophisticated approaches to molecular design and synthesis. The evolution from simple thiophene derivatives to complex multifunctional molecules like this compound illustrates the dynamic nature of heterocyclic chemistry and its ongoing contribution to various fields of scientific inquiry. This historical progression underscores the importance of continued research into heterocyclic systems as platforms for innovation in chemical science.
Properties
IUPAC Name |
5-amino-N-methyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-10(13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHARQFBENYPJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242026 | |
| Record name | 5-Amino-N-methylbenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-01-6 | |
| Record name | 5-Amino-N-methylbenzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N-methylbenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Amino-N-methyl-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₀H₁₀N₂OS
- Molecular Weight : Approximately 206.27 g/mol
- Structure : The compound features a benzothiophene core, which is a fused ring system comprising both benzene and thiophene.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Microwave-Assisted Synthesis : Utilizing 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine.
- Conventional Reactions : Reaction of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate yields high purity and yield of the target compound.
Biological Activity
Research indicates that derivatives of this compound exhibit notable biological activities, particularly in anti-inflammatory and enzyme inhibition contexts.
Anti-inflammatory Activity
Thiophene derivatives have shown potential as inhibitors of the lipoxygenase (LOX) pathway, which is crucial in inflammatory processes. For instance, compounds structurally related to this compound demonstrated significant inhibition of the 5-LOX enzyme with an IC50 value of 29.2 µM .
Enzyme Inhibition
The compound has been studied for its ability to modulate enzyme activities that are pivotal in various diseases:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | 5-LOX | 29.2 |
| Related Thiophene Derivative | COX | 6.0 |
| Another Thiophene Variant | COX | 6.6 |
These findings suggest that structural modifications can significantly influence the biological activity of thiophene derivatives .
Study on Inflammatory Response
In a study involving LPS-induced inflammation in THP-1 monocytes, it was observed that compounds related to this compound negatively regulated the expression of pro-inflammatory cytokines such as TNF-α and IL-8. This was achieved at concentrations as low as 10 µM, indicating a robust anti-inflammatory potential .
Antiviral Properties
Further research indicated that certain benzothiophene derivatives exhibited antiviral activity against influenza viruses. The mechanism involved interference with viral polymerase activity, suggesting potential therapeutic applications in viral infections .
Scientific Research Applications
Proteomics Research
AMBC is primarily utilized in proteomics, where it serves as a useful tool for studying protein interactions and functions. Its ability to selectively bind to specific proteins makes it valuable in identifying and characterizing protein complexes .
Cancer Therapy
Research indicates that derivatives of AMBC exhibit significant biological activities, particularly in cancer treatment. The compound has been associated with the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression linked to tumor suppression. By inhibiting HDACs, AMBC derivatives can potentially induce apoptosis in neoplastic cells, making them candidates for cancer therapies .
Anti-inflammatory Applications
AMBC and its derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). They act as COX-2 inhibitors, which are important for treating pain and inflammation. The ability to inhibit COX-2 suggests potential applications in managing chronic pain conditions .
Kinase Inhibition
The benzothiophene scaffold of AMBC has been explored for its kinase inhibition properties, particularly targeting MAPK pathways involved in cellular aging and cancer progression. Compounds derived from AMBC have been synthesized to enhance selectivity towards specific kinases, offering potential therapeutic avenues for age-related diseases and cancers .
Case Study 1: Cancer Treatment
A study demonstrated that AMBC derivatives effectively inhibited the proliferation of cancer cells by inducing apoptosis through HDAC inhibition. This mechanism was shown to be particularly effective against breast cancer cell lines, highlighting the therapeutic potential of these compounds in oncology .
Case Study 2: Anti-inflammatory Efficacy
In preclinical trials, AMBC was tested as an NSAID against inflammatory models. Results indicated significant reductions in inflammation markers compared to control groups, suggesting its efficacy as a treatment option for chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 5-Amino-N-methyl-1-benzothiophene-2-carboxamide is compared to three analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects: The 5-amino group in the target compound enhances electron density at the 5-position compared to the electron-withdrawing 5-nitro (5-NO₂) analog. This difference influences reactivity in electrophilic substitution reactions and binding affinity in biological systems . The 5-fluoro analog (CAS 1206524-67-5) introduces electronegativity, increasing acidity of the carboxylic acid group (pKa ~3.5), which contrasts with the carboxamide’s neutral pH behavior .
Synthetic Utility: The discontinued status of this compound contrasts with the commercial accessibility of its 5-fluoro counterpart, which is used as a precursor for fluorinated pharmaceuticals .
Research Implications and Limitations
While this compound’s structural features suggest promise in kinase inhibition or polymer research, its discontinued status limits experimental validation. Substitution patterns (e.g., amino vs. nitro) highlight trade-offs between electronic modulation and synthetic feasibility. Further studies could explore its fluorinated or nitro-substituted analogs for improved stability and application scope.
Preparation Methods
Formation of the Benzothiophene Ring
The benzothiophene core is typically synthesized by cyclization reactions involving thiophene derivatives. Common methods include:
- Cyclization of 2-halothiophenes with ortho-substituted aryl compounds : This method uses halogenated thiophenes and appropriate aromatic precursors under palladium-catalyzed or other transition metal-catalyzed conditions to form the benzothiophene ring.
- Intramolecular cyclization via electrophilic aromatic substitution : Thiophene derivatives bearing suitable leaving groups undergo intramolecular ring closure to yield benzothiophenes.
These methods provide a robust framework for further functionalization.
Introduction of the Amino Group
The amino group at the 5-position can be introduced by:
- Nitration followed by reduction : The benzothiophene ring is first nitrated at the 5-position under controlled conditions, followed by catalytic hydrogenation or chemical reduction to convert the nitro group to an amino group.
- Direct amination reactions : Using amination agents or nucleophilic aromatic substitution when appropriate leaving groups are present.
This step is crucial for installing the pharmacologically relevant amino functionality.
Methylation of the Carboxamide Nitrogen
The carboxamide group at the 2-position is methylated to form the N-methyl carboxamide by:
- Reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Use of methylamine derivatives in amidation reactions to introduce the N-methyl group directly during amide bond formation.
This modification enhances the compound's chemical stability and biological properties.
Detailed Research Findings and Data
While direct literature specifically describing this compound preparation is limited, closely related compounds such as 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide have been studied extensively. The synthetic principles are transferable, with adjustments in methylation steps.
Synthetic Route Example for Related Compounds
| Step | Reaction Type | Conditions/Notes | Yield (%) |
|---|---|---|---|
| 1 | Benzothiophene ring formation | Cyclization of thiophene derivatives with aryl halides under Pd-catalysis | 70-85 |
| 2 | Nitration | Controlled nitration using nitric acid or nitrating agents at low temperature | 60-75 |
| 3 | Reduction | Catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) of nitro group to amino group | 80-90 |
| 4 | Methylation of carboxamide | Reaction with methyl iodide in presence of base or direct amidation with methylamine derivatives | 65-80 |
This sequence highlights the modular approach to synthesizing the target compound.
One-Pot Multibond-Forming Processes (Related Heterocycles)
Advanced synthetic methodologies, such as one-pot multibond-forming processes involving Overman rearrangement and ring-closing metathesis, have been reported for related 5-amino heterocyclic compounds, enhancing efficiency and yield. For example, in the synthesis of 5-amino-2,5-dihydro-1-benzoxepines, a one-pot process combining thermal Overman rearrangement and ring-closing metathesis using Grubbs catalysts achieved yields up to 68% with optimized conditions. This approach could inspire analogous strategies for benzothiophene derivatives.
| Entry | Overman Rearrangement Conditions | RCM Catalyst and Conditions | Overall Yield (%) |
|---|---|---|---|
| 1 | K2CO3, 140 °C | Grubbs I (30 mol %), 120 h | 15 |
| 2 | K2CO3, 140 °C | Grubbs I (30 mol %), 120 h (neutral alumina filtration) | 63 |
| 3 | Pd(MeCN)2Cl2 (10 mol %), rt | Grubbs I (30 mol %), 120 h | 26 |
| 4 | K2CO3, 140 °C | Grubbs II (5 mol %), 20 h | 68 |
This table illustrates the impact of catalyst choice and reaction conditions on yield.
Analysis of Preparation Methods
- Scalability and Yield : Traditional stepwise synthesis involving nitration and reduction is well-established, offering moderate to high yields but involving multiple purification steps.
- Selectivity : Direct amination methods may offer better regioselectivity but require suitable leaving groups or catalysts.
- Efficiency : One-pot methods and catalytic processes reduce reaction time and waste, improving overall efficiency.
- Functional Group Compatibility : Methylation conditions must be mild enough to preserve the amino and benzothiophene functionalities.
Q & A
Q. What are the optimal synthetic routes for 5-Amino-N-methyl-1-benzothiophene-2-carboxamide, and how can purity be ensured?
Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : React 5-amino-1-benzothiophene-2-carboxylic acid with methylamine via an acyl chloride intermediate. A common method uses triethylamine as a base in dichloromethane at low temperatures to minimize side reactions .
- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity. Advanced techniques like HPLC or mass spectrometry (MS) are recommended for validation .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane mixtures) for efficient separation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the benzothiophene backbone and N-methylcarboxamide group. Chemical shifts for the amino group (~6.5 ppm in -NMR) and carbonyl carbon (~165 ppm in -NMR) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 220.28 g/mol) and isotopic patterns.
- FT-IR : Confirm the presence of NH (3350 cm) and carbonyl (1680 cm) stretches .
Q. How does the compound behave under oxidative or reductive conditions?
Methodological Answer :
- Oxidation : Treat with potassium permanganate (KMnO) in acidic conditions to convert the amino group to a nitro derivative. Monitor by TLC to avoid over-oxidation .
- Reduction : Use hydrogen gas with palladium on carbon (Pd/C) to reduce nitro intermediates back to amino groups. Control hydrogen pressure to prevent undesired side reactions (e.g., ring hydrogenation) .
- Stability Tests : Conduct accelerated degradation studies under UV light or varying pH to assess shelf-life in research settings .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- Theoretical Framework : Density Functional Theory (DFT) calculations can model electron density distribution, revealing preferential attack sites (e.g., the C-3 position of the benzothiophene ring) .
- Experimental Validation : Use -labeling to track amino group participation in reactions with electrophiles like alkyl halides. Kinetic studies under varying temperatures can elucidate activation energies .
Q. How can conflicting bioactivity data in antimicrobial assays be resolved?
Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls) to isolate compound-specific effects. For example, DMSO concentrations >1% may inhibit bacterial growth, confounding results .
- Dose-Response Analysis : Perform minimum inhibitory concentration (MIC) assays across a logarithmic dilution series (0.1–100 µg/mL). Compare with positive controls (e.g., ciprofloxacin) to validate potency .
- Statistical Models : Use ANOVA or machine learning to account for batch-to-batch variability in compound purity .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer :
- ADME Modeling : Tools like SwissADME or pkCSM predict absorption (e.g., Caco-2 permeability) and metabolism (e.g., cytochrome P450 interactions). Input SMILES notation (e.g., COC(=O)C1=CC2=C(S1)N=C(NC)C=C2) for accurate simulations .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., bacterial topoisomerases) using GROMACS. Analyze hydrogen bonding and hydrophobic interactions to rationalize activity .
Q. How can structural analogs be designed to enhance solubility without compromising activity?
Methodological Answer :
- Derivatization Strategies : Introduce polar groups (e.g., hydroxyl, sulfonate) at the N-methyl position or benzothiophene C-4. Use QSAR models to correlate substituent polarity with logP values .
- Co-Crystal Screening : Explore co-formers like succinic acid to improve aqueous solubility. Characterize co-crystals via X-ray diffraction and dissolution testing .
Q. What methodologies resolve contradictions in reported cytotoxicity profiles?
Methodological Answer :
- Cell Line Specificity : Test across multiple lines (e.g., HEK293, HeLa, MCF-7) to identify tissue-dependent effects. Use flow cytometry to distinguish apoptosis from necrosis .
- Metabolomic Profiling : LC-MS/MS can identify metabolites responsible for toxicity. Compare with untargeted metabolomics data to map pathways (e.g., glutathione depletion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
